![molecular formula C11H14N4S B1470766 N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine CAS No. 1514096-23-1](/img/structure/B1470766.png)
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Overview
Description
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Biological Activity
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is a synthetic organic compound notable for its unique pyrimidine structure that incorporates a methyl group at the N4 position and a thiophen-2-yl ethyl substituent at the N6 position. This structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C11H14N4S
- Molecular Weight : Approximately 248.35 g/mol
- CAS Number : 1514096-23-1
The compound's structure indicates potential interactions with various biological targets, making it an interesting candidate for further investigation.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar pyrimidine frameworks have been explored for their potential as:
- Antitumor Agents : Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Antimicrobial Agents : Pyrimidines have shown efficacy against various bacterial and fungal strains.
- Antiviral Properties : Some studies suggest that pyrimidine compounds can inhibit viral replication.
Mechanistic Studies
Mechanistic studies are essential to understand how this compound interacts with biological systems. Techniques such as molecular docking, enzyme activity assays, and cell line studies are typically employed to elucidate these mechanisms.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
20a | Pyrimidine derivative | CDK2/9 inhibitor | 0.004 (CDK2), 0.009 (CDK9) |
Similar Pyrimidines | Varies | Antimicrobial | Varies |
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrimidine derivatives against various pathogens. For example, compounds with similar structures have shown significant activity against E. coli , S. aureus , and fungi such as A. flavus and A. niger . The presence of specific substituents on the pyrimidine ring can enhance this activity.
Future Directions
Further research is needed to fully characterize the biological activity of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Insights : Detailed studies on how this compound interacts with specific cellular targets.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine may exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. Studies suggest that modifications in the pyrimidine structure can enhance their efficacy against specific cancer types by targeting key enzymes involved in cancer progression .
Modulation of Immune Response
The compound has been explored for its ability to modulate immune responses, particularly through interactions with prostaglandin E2 receptors (EP2 and EP4). By acting as antagonists to these receptors, it may help in reactivating the immune system within tumor environments, which is crucial for effective cancer therapy. This mechanism is particularly relevant in the treatment of melanoma and other solid tumors .
Inflammatory Disorders
Due to its structural similarities with known anti-inflammatory agents, this compound may also have applications in treating inflammatory diseases. Its ability to inhibit specific pathways involved in inflammation could lead to its use as a therapeutic agent for conditions such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Properties
IUPAC Name |
6-N-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-12-10-7-11(15-8-14-10)13-5-4-9-3-2-6-16-9/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKIPDPGRJVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)NCCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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